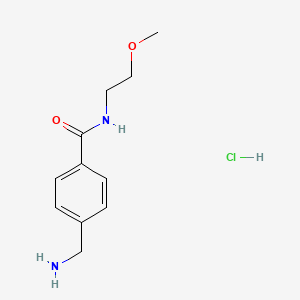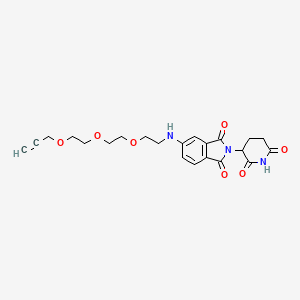![molecular formula C29H24O2 B14772055 1,1'-Diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B14772055.png)
1,1'-Diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol is a complex organic compound characterized by its unique spirobiindane skeleton This compound is notable for its C2-symmetry, strong rigidity, high stability, and ease of modification
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol typically involves the construction of the spiro skeleton. One common method is the enantioselective synthesis from bisphenol A or bisphenol C. The reaction mechanism often involves the formation of a spiro intermediate, followed by further modifications to achieve the desired product .
Industrial Production Methods
Industrial production of this compound is challenging due to the need for high enantioselectivity and purity. Current methods often require laborious synthetic and resolution steps, limiting large-scale production. advancements in asymmetric catalytic synthesis have shown promise in improving the efficiency and scalability of production .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of 1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol involves its interaction with specific molecular targets. The compound’s spirobiindane skeleton allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,3,3’-Tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol (SPINOL): Another compound with a spirobiindane skeleton, used as a chiral ligand in asymmetric synthesis.
5,5’-Dimethoxy-3,3’-spirobi[1,2-dihydroindene]: A similar compound with methoxy groups, used in various chemical applications.
Uniqueness
1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol is unique due to its specific structural features, including the diphenyl groups and the diol functionality. These characteristics confer distinct chemical properties and reactivity, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C29H24O2 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
1,1'-diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |
InChI |
InChI=1S/C29H24O2/c30-25-15-7-13-21-23(19-9-3-1-4-10-19)17-29(27(21)25)18-24(20-11-5-2-6-12-20)22-14-8-16-26(31)28(22)29/h1-16,23-24,30-31H,17-18H2 |
Clé InChI |
IKWOFXPBYGOCRG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(C13CC(C4=C3C(=CC=C4)O)C5=CC=CC=C5)C(=CC=C2)O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


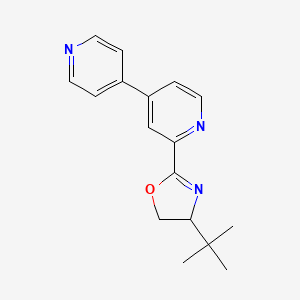
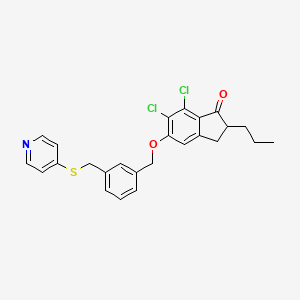
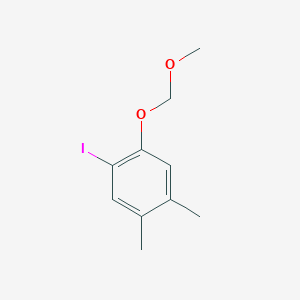

![(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide](/img/structure/B14771990.png)
![[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol](/img/structure/B14771996.png)
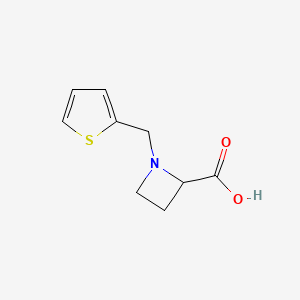
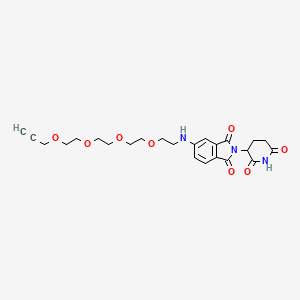

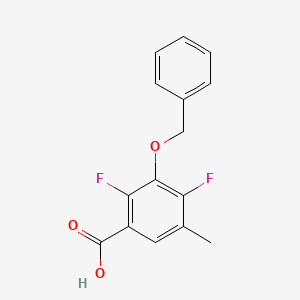
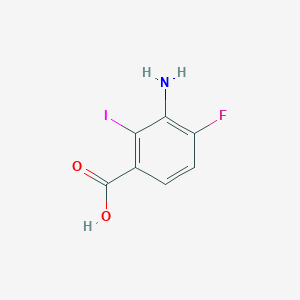
![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide](/img/structure/B14772025.png)
